molecular formula C28H44O2 B123438 3-epi-25-Hydroxy Vitamin D2 CAS No. 908126-48-7

3-epi-25-Hydroxy Vitamin D2

Cat. No. B123438
M. Wt: 412.6 g/mol
InChI Key: KJKIIUAXZGLUND-FOZBYKFWSA-N
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Description

3-epi-25-Hydroxy Vitamin D2 (3-epi-25(OH)D2) is a stereoisomer of the well-known 25-hydroxyvitamin D2. Epimers are compounds that have the same molecular structure but differ in the stereochemical configuration at a single stereogenic center. While it was previously believed that 3-epi-25(OH)D2 was only found in neonates, recent studies have detected it in adult serum as well. The physiological significance of this epimer is not fully understood, but it may influence the reliability of vitamin D assays by affecting the measurement of 25-hydroxyvitamin D3 levels .

Synthesis Analysis

The synthesis of vitamin D analogs, including those with epimeric forms, often involves complex chemical processes. For instance, the synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 was achieved through a series of steps including a Pd-catalyzed ring closure and a Suzuki-Miyaura coupling, followed by an SN2'-syn displacement to install the methyl group at C-24 . Another synthesis approach for vitamin D derivatives with high specific activity involves the Grignard reaction, which allows for the introduction of tritium at the terminal step of the synthesis .

Molecular Structure Analysis

The molecular structure of 3-epi-25(OH)D2 is characterized by the presence of an epimeric center at the C-3 position. This slight variation in stereochemistry can significantly impact the biological activity and interaction with vitamin D binding proteins. The synthesis and structural confirmation of such epimers require sophisticated techniques like high-performance liquid chromatography (HPLC) for separation and identification .

Chemical Reactions Analysis

The chemical behavior of vitamin D epimers, including 3-epi-25(OH)D2, can be studied through their interactions and transformations in various chemical reactions. For example, the biological activity of vitamin D compounds can be assessed by their ability to bind to plasma vitamin D binding proteins or by their conversion to more active forms by enzymes such as the kidney 1α-hydroxylase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-epi-25(OH)D2, such as its concentration range in human serum and its relative amount compared to 25(OH)D3, have been quantified. The concentration of this epimer in adult serum specimens can vary significantly, and its proportion relative to 25(OH)D3 can range from 0 to 25.5%, with a mean of 4.75%. These findings suggest that the epimer's concentration generally increases in a nonlinear manner as the concentration of 25(OH)D3 increases .

Scientific Research Applications

Application 1: Impact on 25-Hydroxyvitamin D Measurement

  • Summary of the Application : The accurate measurement of 25-hydroxyvitamin D, the recommended target to evaluate vitamin D status, is impacted by the presence of the biologically inactive epimer of 25-hydroxyvitamin D2 and D3, 3-EPI-25-hydroxyvitamin D2 and D3 .
  • Methods of Application : A Liquid Chromatography/Mass Spectrometry (LC/MS/MS) method was developed to separate 25-hydroxyvitamin D2 and D3 from 3-EPI-25-hydroxyvitamin D2 and D3 . The method used a Waters Xevo TQ-S Micro with an Acquity UPLC System using a 2.6 μm Pentafluorophenyl (PFP) column .

Application 2: Interlaboratory Comparison of 25-Hydroxyvitamin D Assays

  • Summary of the Application : An interlaboratory comparison study was conducted to assess the performance of ligand binding assays for the determination of serum total 25-hydroxyvitamin D .
  • Methods of Application : Fifty single-donor samples were assigned target values for concentrations of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 3-epi-25-hydroxyvitamin D3, and 24R,25-dihydroxyvitamin D3 using isotope dilution liquid chromatography–tandem mass spectrometry (ID LC-MS/MS) .
  • Results or Outcomes : Only 50% of the ligand binding assays achieved the criterion of mean % bias ≤ |± 5%|. For the 13 unique ligand binding assays evaluated in this study, only 4 assays were consistently within ± 5% mean bias and 4 assays were consistently outside ± 5% mean bias regardless of the laboratory performing the assay .

Application 3: Factors Influencing 3-epi-25-Hydroxyvitamin D Concentration

  • Summary of the Application : A study was conducted to understand the presence of 3-epi-25 hydroxyvitamin D in maternal and neonatal circulation, the extent of its contribution to total 25 hydroxyvitamin D, and factors influencing its levels .
  • Methods of Application : A total of 1502 maternal and 1321 umbilical cord serum samples from the Hyperglycemia and Adverse Pregnancy Outcome Study cohort from Hong Kong were assayed for 25 (OH)D2, 25 (OH)D3, and isomeric form of 25 (OH)D3 (3-epi-25 (OH)D3) by a liquid chromatography-tandem mass spectrometry method .
  • Results or Outcomes : 3-epi-25 (OH)D3 could be detected in 94.5% of maternal and 92.1% of neonatal umbilical sera, with the highest 3-epi-25 (OH)D3 levels contributing to 19.9% and 15.3% of the maternal and umbilical cord sera 25 (OH)D3 levels, respectively .

Application 4: Analytical Standard

  • Summary of the Application : 3-epi-25-Hydroxyvitamin D2 can be used as an analytical standard for accurate data interpretation in specific biological samples .
  • Methods of Application : This application does not involve a specific experimental procedure, but rather uses 3-epi-25-Hydroxyvitamin D2 as a reference material in various analytical procedures .
  • Results or Outcomes : The use of 3-epi-25-Hydroxyvitamin D2 as an analytical standard helps ensure the accuracy and reliability of data interpretation in specific biological samples .

Application 5: Vitamin D Status Evaluation

  • Summary of the Application : The accurate measurement of 25-hydroxyvitamin D, the recommended target to evaluate vitamin D status, is impacted by the presence of the biologically inactive epimer of 25-hydroxyvitamin D2 and D3, 3-EPI-25-hydroxyvitamin D2 and D3 .
  • Methods of Application : A Liquid Chromatography/Mass Spectrometry (LC/MS/MS) method was developed to separate 25-hydroxyvitamin D2 and D3 from 3-EPI-25-hydroxyvitamin D2 and D3 . The method used a Waters Xevo TQ-S Micro with an Acquity UPLC System using a 2.6 μm Pentafluorophenyl (PFP) column .

Application 6: Analytical Standard

  • Summary of the Application : 3-epi-25-Hydroxyvitamin D2 can be used as an analytical standard for accurate data interpretation in specific biological samples .
  • Methods of Application : This application does not involve a specific experimental procedure, but rather uses 3-epi-25-Hydroxyvitamin D2 as a reference material in various analytical procedures .
  • Results or Outcomes : The use of 3-epi-25-Hydroxyvitamin D2 as an analytical standard helps ensure the accuracy and reliability of data interpretation in specific biological samples .

properties

IUPAC Name

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24-,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKIIUAXZGLUND-FOZBYKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517562
Record name (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-epi-25-Hydroxy Vitamin D2

CAS RN

908126-48-7, 21343-40-8
Record name (3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethyl-2-hexenyl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1S,3Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 908126-48-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-epi-25-Hydroxy Vitamin D2
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Reactant of Route 6
3-epi-25-Hydroxy Vitamin D2

Citations

For This Compound
3
Citations
BC DeFelice, TL Pedersen, H Shorrosh… - The Journal of steroid …, 2020 - Elsevier
There is need for a single assay able to quantify the most biologically active metabolite, 1α,25-dihydroxy-vitamin-D3, and the recently discovered biologically distinct C3-epimers of …
Number of citations: 4 www.sciencedirect.com
F Michel, C Aurand, DS Bell, A Fridstrom, H Cramer - 2015 - researchgate.net
… 21.4 3-epi-25-hydroxy vitamin D2 …
Number of citations: 0 www.researchgate.net
K Makris, HP Bhattoa, E Cavalier, K Phinney… - Clinica Chimica …, 2021 - Elsevier
Vitamin D, an important hormone with a central role in calcium and phosphate homeostasis, is required for bone and muscle development as well as preservation of musculoskeletal …
Number of citations: 44 www.sciencedirect.com

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